Impletol depot bayer
Description
Structure
2D Structure
Properties
CAS No. |
95017-34-8 |
|---|---|
Molecular Formula |
C27H39N7O5 |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-aminobenzoate;1-ethenylpyrrolidin-2-one;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N2O2.C8H10N4O2.C6H9NO/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-2-7-5-3-4-6(7)8/h5-8H,3-4,9-10,14H2,1-2H3;4H,1-3H3;2H,1,3-5H2 |
InChI Key |
ZQCYZBZGBRQYPB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C=CN1CCCC1=O |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C=CN1CCCC1=O |
Other CAS No. |
95017-34-8 |
Synonyms |
impletol depot Bayer |
Origin of Product |
United States |
I. Historical Context and Conceptual Evolution of Impletol Depot Bayer
Impletol Depot Bayer's Association with Neural Therapy Theory
Historical Scientific Discourses Surrounding Systemic Regulatory Therapies
Procaine (B135) and the Concept of Geroprotection: Procaine, originally synthesized in 1905 as a local anesthetic, gained significant attention in the mid-20th century for its purported systemic regulatory and "anti-aging" properties nih.govd-nb.inforesearchgate.netfightaging.org. This period saw extensive research and discussion, particularly in Eastern and Western Europe, exploring procaine's non-anesthetic effects nih.govfightaging.org. A notable figure in this discourse was Ana Aslan, who, between 1946 and 1956, described a range of beneficial actions of procaine on cellular functions and metabolism following long-term use nih.govd-nb.inforesearchgate.netfightaging.org. Her work led to the development of Gerovital H3 (GH3), a procaine-based formulation, which became a subject of widespread medical debate in the 1960s and 1970s regarding "anti-aging" therapy nih.govd-nb.inforesearchgate.netfightaging.org.
The Combination in this compound: The combination of procaine and caffeine (B1668208) in this compound reflects an historical approach to therapy that sought to leverage the perceived systemic regulatory effects of both compounds. While procaine was explored for its "geroprotective" and restorative actions, caffeine's systemic metabolic and anti-inflammatory influences, alongside its stimulating properties, could have been envisioned to contribute to a broader systemic impact, aiming to enhance physiological function and resilience.
Ii. Chemical Compositional Analysis and Pharmacological Classification of Impletol Depot Bayer Constituents
Elucidation of Primary Active Pharmaceutical Ingredients
The primary pharmacological effects of Impletol Depot Bayer are attributed to its two main active constituents: procaine (B135) and caffeine (B1668208).
Procaine is a local anesthetic belonging to the amino ester group. chemicalbook.com Its chemical structure consists of three key components: a lipophilic aromatic ring (p-aminobenzoic acid), an intermediate ester linkage, and a hydrophilic tertiary amine group (diethylaminoethyl). scbt.com This amphiphilic nature is crucial for its anesthetic activity, allowing it to penetrate nerve cell membranes.
Structurally, procaine is classified as a benzoate (B1203000) ester, resulting from the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol. chemeo.com It is functionally related to other amino ester local anesthetics such as tetracaine (B1683103) and benzocaine. scbt.com The ester linkage in procaine is a key determinant of its metabolism, as it is hydrolyzed by plasma esterases, leading to a relatively short duration of action in its free form. chemicalbook.com
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2O2 |
| Molecular Weight | 236.31 g/mol |
| Melting Point | 61°C |
| Water Solubility | 9.45 g/L (at 30°C) |
| pKa | 9.04 (approximate) |
Caffeine, chemically known as 1,3,7-trimethylxanthine, is a purine (B94841) alkaloid. drugfuture.com Its structure is characterized by a fused pyrimidinedione and imidazole (B134444) ring system, with three methyl groups attached at positions 1, 3, and 7. drugfuture.com This molecular architecture classifies caffeine as a methylxanthine, a group of compounds that also includes theophylline (B1681296) and theobromine. wikipedia.org
The methylxanthine structure is chemically related to the purine bases adenine (B156593) and guanine, which are fundamental components of DNA and RNA. researchgate.net Caffeine's pharmacological effects as a central nervous system stimulant are primarily due to its ability to act as an antagonist at adenosine (B11128) receptors. nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C8H10N4O2 |
| Molecular Weight | 194.19 g/mol |
| Melting Point | 227-228°C (anhydrous) |
| Water Solubility | 2.17 g/100 mL (at 25°C) |
| Sublimation Point | 178°C |
Advanced Excipient Roles in Formulation Design
The "depot" nature of this compound, which implies a sustained release of the active ingredients, is largely attributable to the inclusion of specific high molecular weight polymers.
Polyvinylpyrrolidone (PVP), also known as povidone, is a synthetic, water-soluble polymer derived from the monomer N-vinylpyrrolidone. nist.gov In pharmaceutical formulations, PVP serves multiple functions, including as a binder, film-former, and solubilizer. nist.gov In the context of a depot formulation, PVP's primary role is to modulate the release of the active pharmaceutical ingredients.
The molecular weight of PVP can be varied, which in turn influences the viscosity of the formulation and the diffusion rate of the entrapped drug molecules. atamankimya.com By forming a matrix with the active ingredients, PVP can control their dissolution and subsequent release into the surrounding tissues. The hydrophilic nature of PVP allows for the formation of hydrogels, which can swell and release the drug in a controlled manner. mdpi.com Research has shown that PVP can be used to achieve a zero-order release profile for water-soluble drugs from hydrophilic polymer matrix tablets, which is often desirable for maintaining therapeutic drug levels over time. atamankimya.com
| Property | Value |
|---|---|
| Molecular Formula | (C6H9NO)n |
| Appearance | White to off-white, odorless, hygroscopic powder |
| Solubility | Soluble in water, ethanol, methanol, chloroform |
| Stability | Stable, but hygroscopic and light-sensitive |
High molecular weight polymers are fundamental to the design of sustained-release depot formulations. These macromolecules form a three-dimensional network that physically entraps the drug molecules. The release of the drug from this matrix is governed by several mechanisms, including diffusion, erosion of the polymer matrix, and swelling of the polymer.
The rate of drug release can be tailored by altering the properties of the polymer, such as its molecular weight, concentration, and the degree of cross-linking. nih.gov Higher molecular weight polymers generally lead to a slower release rate due to the formation of a more viscous and dense matrix, which impedes drug diffusion. nih.gov Biodegradable polymers, such as polyesters, are often used in depot formulations, where the gradual degradation of the polymer matrix results in a sustained release of the drug over an extended period. nih.gov The choice of polymer and its characteristics are critical in achieving the desired pharmacokinetic profile for a depot injection, ensuring a prolonged therapeutic effect and reducing the frequency of administration.
Iii. Pharmaceutical Formulation Science: Principles of Depot Delivery Systems
Design and Principles of Extended-Release Formulations
Extended-release formulations are engineered to provide a continuous supply of an active substance over an extended period, thereby reducing dosing frequency and potentially improving patient compliance and therapeutic outcomes. The core objective is to modulate the rate at which the active substance is released from the dosage form and subsequently absorbed into the systemic circulation.
Methodologies for Retarding Active Substance Resorption
Several methodologies are employed to retard the resorption of active substances in depot formulations. These strategies primarily involve controlling the dissolution rate of the drug, limiting its diffusion, or delaying its release through a physical barrier or chemical modification. For formulations like Impletol Depot Bayer, which is described as containing procaine (B135) hydrochloride and caffeine (B1668208) within a polymer, the retardation of resorption is likely achieved through a combination of these principles. nih.gov
Common methodologies include:
Matrix Systems: The active substance is dispersed uniformly within a rate-controlling matrix, from which it is released by diffusion and/or erosion of the matrix. The porosity and tortuosity of the matrix significantly influence the release rate.
Reservoir Systems: The active substance is enclosed within a rate-limiting membrane or coating. Release occurs primarily by diffusion across this membrane.
Osmotic Systems: These systems utilize osmotic pressure to deliver the drug at a controlled rate.
Ion-Exchange Resins: Drugs are bound to ion-exchange resins, and release is governed by the ionic environment.
Complex Formation: Formation of poorly soluble complexes can slow down drug dissolution and absorption.
Polymer-Based Delivery Systems for Sustained Pharmacological Action
Polymers are indispensable in the design of modern extended-release formulations, offering versatile platforms for controlling drug release. They can be broadly categorized into biodegradable and non-biodegradable polymers, each with distinct mechanisms of drug release, including diffusion, erosion, or a combination thereof.
Polyvinylpyrrolidone (PVP), specifically PVP K30, is a well-known water-soluble, inert, and biocompatible polymer widely utilized in pharmaceutical formulations. nih.govatamankimya.comatamankimya.com In this compound, PVP K30 is incorporated into the formulation to achieve sustained release of procaine hydrochloride and caffeine. nih.gov PVP functions as a binder, film former, and solubilizer, and can significantly influence the physical properties and release characteristics of a drug product. atamankimya.comatamankimya.com Its ability to encapsulate both hydrophilic and lipophilic drugs and its solubility in various solvents make it a versatile excipient for controlled release. atamankimya.comatamankimya.com The interaction between the active ingredients and the polymer matrix dictates the rate and extent of drug release, contributing to the sustained pharmacological action of the depot system.
The composition of this compound highlights the role of PVP K30 in its sustained-release profile:
| Component | Proportion (w/w) | Role in Formulation |
|---|---|---|
| Procaine Hydrochloride | 40% | Active Pharmaceutical Ingredient (API) |
| Caffeine | 40% | Active Pharmaceutical Ingredient (API) |
| Polyvinylpyrrolidone K30 | 20% | Polymer, Sustained Release Agent |
Theoretical Considerations in Formulation Optimization
Optimizing depot formulations like this compound requires a deep understanding of the theoretical principles governing drug release and excipient interactions. This involves the application of predictive models and a thorough analysis of the interplay between formulation components.
Predictive Models for Release Kinetics in Complex Matrices
Predictive models are crucial tools in pharmaceutical formulation science for understanding and optimizing the release kinetics of active substances from complex matrices. These models help in forecasting how a drug will be released over time, based on the physical and chemical properties of the drug and the formulation components. For depot systems, various mathematical models are employed, including:
Zero-order kinetics: Drug release occurs at a constant rate, independent of the drug concentration.
First-order kinetics: Drug release rate is proportional to the amount of drug remaining in the formulation.
Higuchi model: Describes drug release from an insoluble matrix as a square root of time-dependent process, often applicable to matrix systems where diffusion is the primary release mechanism.
Korsmeyer-Peppas model: A semi-empirical model used to describe drug release from polymeric systems when the release mechanism is not well known or involves a combination of diffusion and erosion.
The complexity of formulations like this compound, involving multiple active ingredients and a polymer matrix, necessitates sophisticated modeling approaches. nih.gov These models consider factors such as drug solubility, polymer degradation rate, matrix porosity, and the potential for drug-polymer interactions to accurately predict the in vivo release profile. Computational methods, including molecular dynamics simulations, are increasingly used to predict the behavior of drug-polymer systems and optimize formulations for desired release characteristics. mdpi.com
Excipient-Active Pharmaceutical Ingredient Interactions in Controlled Release Systems
The interactions between excipients and active pharmaceutical ingredients (APIs) are paramount in controlled release systems, significantly influencing drug stability, solubility, and release kinetics. In a depot formulation such as this compound, the interaction between procaine, caffeine, and PVP K30 is critical for achieving sustained release. nih.gov
Excipients like PVP K30 can interact with APIs through various mechanisms, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can affect:
Drug Solubility: Excipients can enhance or reduce the solubility of APIs within the matrix, thereby influencing the rate of dissolution.
Drug Crystallinity: Polymers can inhibit drug crystallization, maintaining the drug in an amorphous state, which often leads to enhanced solubility and dissolution rates. Studies have shown the inhibitory effect of PVP on drug crystallization. tandfonline.com
Matrix Integrity and Swelling: The interaction between the polymer and the surrounding biological fluids (e.g., water) affects the swelling and erosion of the matrix, directly impacting drug diffusion and release.
Drug Stability: Excipient-API interactions can influence the chemical stability of the drug, protecting it from degradation.
For this compound, the specific ratio of procaine hydrochloride, caffeine, and PVP K30 (40%:40%:20% w/w) is optimized to control these interactions. nih.gov Understanding these complex interplay is vital for designing robust and effective sustained-release systems, ensuring that the drug is released at the intended rate and maintains its therapeutic efficacy over the desired duration.
Iv. Theoretical Mechanisms of Action of Impletol Depot Bayer Components
Procaine (B135): Cellular and Subcellular Targets
Procaine, an aminoester-type local anesthetic, primarily functions by interfering with nerve impulse transmission. Its effects are largely mediated through its interaction with ion channels.
The fundamental mechanism underlying the action of Procaine, and local anesthetics in general, is the reversible blockade of voltage-gated sodium channels along nerve fibers nih.govmhmedical.com. Procaine inhibits the influx of sodium ions through these channels in the neuronal cell membrane of peripheral nerves drugbank.compatsnap.com. By preventing this sodium influx, Procaine effectively inhibits the generation and propagation of action potentials, which are the electrical signals necessary for nerve conduction and the transmission of sensations like pain drugbank.compatsnap.comslideshare.net. The receptor site for Procaine is thought to be located at the cytoplasmic (inner) portion of the sodium channel drugbank.compatsnap.com. This binding prevents the nerve from depolarizing and transmitting signals patsnap.com.
Local anesthetics, including Procaine, share a common structural motif consisting of three main parts: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic terminal amine nih.govmhmedical.com.
Lipophilic Aromatic Ring: This part enhances the anesthetic's lipid solubility, facilitating its diffusion through neural membranes nih.govmhmedical.com. Increased lipid solubility generally correlates with higher potency nih.gov.
Intermediate Linkage: For Procaine, this is an ester linkage, which determines its metabolism. Ester-type local anesthetics are typically hydrolyzed intravascularly by plasma butyrylcholinesterase into metabolites such as para-aminobenzoic acid (PABA) nih.govdrugbank.com.
Hydrophilic Terminal Amine: This group allows the anesthetic to exist in both lipid-soluble (non-ionized) and water-soluble (ionized) forms nih.gov. For Procaine to exert its effect, the non-ionized form must first penetrate the lipid-rich neuronal cell membrane. Once inside the neuron, it reverts to its ionized form, which then binds effectively to the sodium channels from the cytoplasmic side patsnap.com.
The reversible binding of local anesthetics to specific receptor sites within the pore of the Na+ channels prevents ion movement, thereby blocking nerve impulse conduction mhmedical.com. This action leads to a transient and reversible loss of sensation in the targeted area slideshare.net.
Caffeine (B1668208): Intracellular Signaling Pathway Modulation
Caffeine, a central nervous system stimulant, exerts its diverse pharmacological effects through several intracellular signaling pathways, primarily involving cyclic nucleotides, adenosine (B11128) receptors, and calcium handling.
Caffeine acts as a non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs) wikipedia.orgnih.govscielo.brnih.govresearchgate.netdrugbank.com. These enzymes are responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various cellular processes drugbank.com. By inhibiting PDEs, Caffeine increases the intracellular concentrations of cAMP wikipedia.orgnih.govscielo.brdrugbank.com. Elevated cAMP levels can activate protein kinase A (PKA), leading to a cascade of downstream effects, including increased lipolysis and modulation of various cellular functions wikipedia.orgdrugbank.com. While this mechanism contributes to some of Caffeine's effects, it typically occurs at higher concentrations than those required for adenosine receptor antagonism wikipedia.org.
The most significant and well-established mechanism of action for Caffeine is its antagonism of adenosine receptors wikipedia.orgnih.govscielo.brnih.govresearchgate.netdrugbank.comresearchgate.netwikipedia.org. Caffeine has a three-dimensional structure similar to that of adenosine, allowing it to competitively bind to and block adenosine receptors wikipedia.org. Caffeine is a non-selective antagonist of all four adenosine receptor subtypes (A1, A2A, A2B, and A3), though with varying potencies, particularly A1 and A2A wikipedia.orgnih.govscielo.brnih.govresearchgate.netdrugbank.comwikipedia.org. Adenosine typically acts as an inhibitory neuromodulator in the central nervous system, suppressing neuronal activity wikipedia.orgnih.govwikipedia.org. By blocking adenosine's binding, Caffeine inhibits these depressant effects and indirectly enhances the release of various neurotransmitters, including acetylcholine, norepinephrine, and dopamine, contributing to its stimulant and wakefulness-promoting effects wikipedia.orgnih.gov.
Caffeine also influences intracellular calcium (Ca2+) handling, particularly at higher concentrations wikipedia.orgnih.govscielo.brnih.govdrugbank.comresearchgate.netjneurosci.orgnih.govplos.org. It can modulate intracellular calcium homeostasis in several ways:
Ryanodine (B192298) Receptor (RyR) Activation: Caffeine is known to activate ryanodine receptors, which are calcium release channels located on the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR) wikipedia.orgscielo.brdrugbank.comresearchgate.netjneurosci.orgplos.org. This activation leads to the release of calcium from these intracellular stores, resulting in an increase in cytosolic calcium levels scielo.brdrugbank.comresearchgate.netjneurosci.orgplos.org. This mechanism is particularly relevant in excitable cells like muscle cells, where it can influence muscle contraction scielo.brplos.org.
The interplay of these mechanisms contributes to the broad range of physiological effects attributed to Caffeine.
Synergistic and Pleiotropic Pharmacological Hypotheses
The combined administration of procaine and caffeine in Impletol Depot Bayer is hypothesized to leverage the distinct pharmacological profiles of each compound, leading to enhanced therapeutic outcomes and a broader range of effects.
Conceptual Basis for Combined Active Substance Effects
Procaine, a benzoic acid derivative, functions primarily as a local anesthetic by inhibiting voltage-gated sodium channels. This action impedes the ionic flux necessary for the initiation and conduction of nerve impulses, thereby increasing the electrical excitation threshold, reducing the rate of action potential rise, and slowing nerve impulse propagation, which results in a loss of sensation rxreasoner.comresearch-solution.com. Beyond its anesthetic properties, procaine also exhibits antiarrhythmic effects and has been shown to lower catecholamine levels in the blood neupsykey.comrxreasoner.com. Procaine is metabolized in the body by serum enzyme plasmacholinesterase, yielding p-aminobenzoic acid (PAB) and diethylaminoethanol, both of which possess antihistamine properties thieme-connect.de.
Postulated Influence on Neurovegetative Equilibrium
A key theoretical aspect of this compound's action, particularly within the context of neural therapy, is its postulated influence on the neurovegetative (autonomic) equilibrium neupsykey.com. The neurovegetative system, comprising the sympathetic and parasympathetic divisions, is crucial for maintaining bodily homeostasis neupsykey.com. Dysfunctions within this system can contribute to various pathological states.
Procaine is posited to play a central role in restoring this neurovegetative balance neupsykey.comthieme-connect.de. It is theorized to act as a homeostatic modulator, capable of either stimulating or relaxing the system depending on the patient's initial physiological state neupsykey.comthieme-connect.de. This adaptive capacity allows it to address imbalances in autonomic tonicity. Furthermore, procaine is believed to alter the functional state of the nervous system by reducing its lability, thereby diminishing its sensitivity to harmful stimuli and potentially alleviating states of shock neupsykey.comthieme-connect.de. When administered correctly, it is thought to block pathogenic reflexes and reactivate the neurovegetative system's inherent spontaneous healing capabilities neupsykey.comthieme-connect.de. The therapeutic goal of such interventions is to decrease and eliminate the formation and dissemination of pathological irritation within the nervous system, thereby restoring physiological equilibrium neupsykey.com.
Compound Names and PubChem CIDs
V. Preclinical Research Methodologies Relevant to Drug Combination Formulations
In Vitro Studies for Formulation Performance Characterization
In vitro studies are crucial for the initial assessment of a drug formulation's performance, providing insights into its physical and chemical properties in controlled laboratory environments. These studies are particularly vital for sustained-release formulations to predict their behavior in biological systems.
Dissolution rate assessment is a fundamental in vitro study for sustained-release formulations. It measures the rate at which the active pharmaceutical ingredients (APIs) are released from the dosage form into a dissolution medium over time. For a depot formulation such as Impletol depot bayer, this assessment is critical to confirm its sustained-release mechanism. Methodologically, in vitro dissolution testing is employed under physiologically relevant conditions, such as varying pH gradients that mimic different environments within the body (e.g., gastrointestinal tracts). This helps to profile the release kinetics of both procaine (B135) hydrochloride and caffeine (B1668208) from the depot matrix. The goal is to ensure a consistent and prolonged release of the active components, which is characteristic of a depot formulation. For instance, studies on other depot formulations have shown that a sustained in vitro drug release profile can be achieved over extended periods, with a high cumulative drug release over several weeks. scielo.br
Evaluating release profile consistency involves assessing the reproducibility of the dissolution rate under various conditions and across different batches of the formulation. This ensures that the drug product maintains its intended release characteristics consistently. Techniques might include comparing dissolution profiles under different stirring speeds, temperatures, or media compositions to simulate diverse physiological conditions or manufacturing variations. For sustained-release formulations, the integrity of the tablet or formulation can significantly impact the dissolution rate and release profile consistency. For example, studies on other sustained-release preparations have demonstrated that intact tablets maintain their intended release profile, whereas compromised integrity (e.g., splitting) can lead to a significantly higher and potentially unintended release rate. nih.gov This highlights the importance of robust formulation design and consistent manufacturing processes to ensure the desired release profile for formulations like this compound.
Animal Model Investigations in Pharmacokinetic Profiling
Animal models are indispensable for evaluating the in vivo performance of drug formulations, providing data on absorption, distribution, metabolism, and excretion (ADME) that cannot be fully replicated by in vitro methods. These studies help bridge the gap between laboratory findings and potential human responses.
Bioavailability refers to the proportion of a drug that enters the circulation and is available to exert its effects. For depot formulations, enhancing and controlling bioavailability is a key objective. In preclinical animal studies, bioavailability enhancement strategies for formulations like this compound would be assessed by measuring drug exposure under various conditions (e.g., fed versus fasted states). nih.gov Techniques such as high-performance liquid chromatography (HPLC) are used for plasma concentration measurements to quantify the levels of procaine and caffeine over time. The results from these animal studies, typically conducted in rodents (e.g., rats, dogs), help confirm improvements in bioavailability compared to immediate-release or suspension-based formulations. nih.gov For example, a novel formulation of another compound, eliapixant, demonstrated an approximately twofold higher bioavailability in animal studies compared to a suspension-based formulation. nih.gov
Evaluation of absorption kinetics in preclinical species involves designing longitudinal studies to systematically assess the absorption phase of the active ingredients following administration of the depot formulation. This includes determining parameters such as the time to reach maximum plasma concentration (Tmax) and the maximum plasma concentration (Cmax). bayer.com Non-compartmental analysis (NCA) is often used to calculate key pharmacokinetic parameters like the area under the concentration-time curve (AUC) and half-life (t½). These studies help to correlate in vitro release rates with in vivo bioavailability and absorption patterns. For instance, in vivo pharmacokinetic studies of a risperidone (B510) depot injection in rats showed sustained drug release for a month, with a mean peak plasma drug concentration attained within a few days, followed by maintained concentrations over the duration. scielo.br Such data would be crucial for this compound to understand how its sustained-release mechanism translates into prolonged systemic exposure of procaine and caffeine in a living system.
Fundamental Research in Target Identification and Validation
Fundamental research in target identification and validation is a crucial aspect of drug discovery, although for a known combination like this compound (procaine and caffeine), the primary pharmacological targets are well-established (e.g., voltage-gated sodium channels for procaine, adenosine (B11128) receptors for caffeine). However, for novel drug combinations or reformulations, this area of research explores the molecular and cellular mechanisms through which the drug exerts its therapeutic effects. It involves identifying specific biological targets (e.g., proteins, enzymes, receptors) that the drug interacts with and validating that modulating these targets leads to the desired pharmacological outcome. Methodologies can include in vitro assays (e.g., receptor binding studies, enzyme inhibition assays), cell-based assays, and gene expression profiling. For complex formulations, this research might also investigate potential synergistic or antagonistic interactions between the active components at the molecular level, or how the formulation itself influences drug delivery to the target site. Computational modeling, such as physiologically based pharmacokinetic (PBPK) models, can be utilized to simulate tissue penetration and predict target tissue specificity. Validation of these predictions can be performed through ex vivo tissue distribution studies, potentially using radiolabeled compounds.
Compound Names and PubChem CIDs
Biochemical Approaches to Enzyme and Receptor Characterization
Biochemical approaches are fundamental for characterizing the molecular targets of drug components, including enzymes and receptors. These methods provide insights into the affinity, selectivity, and mechanism of interaction between the drug and its biological targets.
Procaine , an ester-type local anesthetic, exerts its primary effect by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of nerve impulses . Biochemical studies would involve assays to characterize its interaction with these channels. This could include radioligand binding assays using labeled channel blockers to determine procaine's binding affinity to sodium channels in isolated membrane preparations. Furthermore, as procaine is metabolized by plasma esterases , enzyme kinetics studies would be crucial to characterize the activity of these enzymes and their role in procaine's degradation rate.
Caffeine , a central nervous system stimulant, primarily acts as an antagonist at adenosine receptors (A1, A2A, A2B, A3) and as an inhibitor of phosphodiesterases (PDEs), leading to increased intracellular cyclic AMP (cAMP) levels ctdbase.org. Biochemical characterization of caffeine would involve:
Receptor Binding Assays: Utilizing radiolabeled adenosine receptor ligands to quantify caffeine's binding affinity and selectivity for different adenosine receptor subtypes in membrane preparations from relevant tissues (e.g., brain, heart).
Enzyme Inhibition Assays: Measuring the inhibition of various phosphodiesterase isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5) by caffeine using enzymatic assays that quantify the conversion of cyclic nucleotides to their 5'-monophosphate forms.
When considering the combination of procaine and caffeine, biochemical studies would also investigate any potential direct molecular interactions between the two compounds or their competitive/non-competitive binding to shared or distinct targets. For instance, the vasoconstrictive properties attributed to caffeine, which may prolong procaine's local effect , could be indirectly explored by examining caffeine's biochemical impact on adrenergic receptors or other targets involved in vascular tone regulation.
The table below illustrates typical biochemical approaches for characterizing the components of this compound:
| Component | Target Type | Specific Targets (Examples) | Assay Type | Measured Endpoint |
| Procaine | Ion Channel | Voltage-gated Sodium Channels | Radioligand Binding | Binding Affinity (Ki) |
| Enzyme | Plasma Esterases | Enzyme Kinetics | Km, Vmax, IC50 | |
| Caffeine | Receptor | Adenosine Receptors (A1, A2A) | Radioligand Binding | Binding Affinity (Ki) |
| Enzyme | Phosphodiesterases (PDEs) | Enzyme Inhibition | IC50 |
Vi. Analytical Chemistry Methodologies for Complex Pharmaceutical Formulations
Assessment of Formulation Stability and Integrity
Methodological Approaches to Long-Term Stability Evaluation
Long-term stability evaluation is a critical aspect of pharmaceutical development, aiming to establish the shelf life of a drug product and define appropriate storage conditions longdom.orgslideshare.net. This involves monitoring various physical, chemical, and performance attributes of the formulation over extended periods under specified environmental conditions, typically guided by international guidelines such as those from the International Council for Harmonisation (ICH) isroset.orgglobalresearchonline.net.
Key Parameters and Analytical Techniques:
Assay of Active Ingredients : The quantification of procaine (B135) and caffeine (B1668208) over time is paramount. High-Performance Liquid Chromatography (HPLC) is the most frequently employed technique due to its high sensitivity, accuracy, and versatility sepscience.comijpsjournal.com. HPLC methods for caffeine often involve reversed-phase C18 columns with UV detection, demonstrating linearity, precision, and accuracy mdpi.comglobalresearchonline.netajpaonline.comresearchgate.net. Similarly, stability-indicating HPLC methods have been developed for procaine, capable of separating the active compound from its degradation products sielc.comnih.govresearchgate.net. These methods are validated according to ICH guidelines, ensuring specificity, linearity, accuracy, and precision mdpi.comglobalresearchonline.netajpaonline.comresearchgate.netnih.gov.
Degradation Products and Impurities : Identifying and quantifying degradation products is essential for understanding degradation pathways and ensuring product safety. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the identification of unknown impurities and degradation products mdpi.comisroset.orgchromatographyonline.comveeprho.com. Once identified, HPLC methods are then used for their routine quantification sepscience.comijpsjournal.com. Procaine, being an ester, is susceptible to hydrolytic degradation, making the monitoring of hydrolysis products critical researchgate.net.
Physical Stability : Monitoring physical attributes provides insights into the integrity of the formulation. This includes visual inspection for changes in appearance (e.g., color, clarity, particulate matter) chromatographyonline.com. For depot formulations, which are designed for prolonged release, the dissolution rate is a crucial performance parameter that must be consistently monitored over the stability period globalresearchonline.net. Other physical parameters like pH and viscosity are also routinely assessed chromatographyonline.com.
Chemical Stability : Beyond API assay and impurity profiling, chemical stability involves monitoring parameters such as pH, which can influence degradation rates. Specific degradation pathways, such as the hydrolysis of procaine, are closely tracked.
Storage Conditions and Data Analysis: Long-term stability studies are typically conducted at recommended storage conditions (e.g., 25°C ± 2°C and 60% ± 5% relative humidity) for the proposed shelf life isroset.orgglobalresearchonline.net. Accelerated stability studies (e.g., 40°C ± 2°C and 75% ± 5% relative humidity) are also performed to predict long-term stability and identify potential degradation pathways more rapidly longdom.orgisroset.orgglobalresearchonline.net. Data obtained from these studies are analyzed using kinetic models to determine reaction orders and rates, allowing for the extrapolation of shelf life.
Table 1: Hypothetical Long-Term Stability Data for "Impletol depot bayer" (Assay and Impurities)
| Time Point (Months) | Storage Condition | Procaine Assay (% of Initial) | Caffeine Assay (% of Initial) | Total Impurities (%) |
| 0 | Initial | 100.0 | 100.0 | < 0.1 |
| 3 | 25°C/60% RH | 99.8 | 99.9 | 0.15 |
| 6 | 25°C/60% RH | 99.5 | 99.8 | 0.23 |
| 12 | 25°C/60% RH | 99.0 | 99.6 | 0.35 |
| 3 | 40°C/75% RH | 98.2 | 99.0 | 0.75 |
| 6 | 40°C/75% RH | 97.0 | 98.5 | 1.20 |
Principles of Drug-Excipient Compatibility Studies
Drug-excipient compatibility studies are a fundamental part of pre-formulation and formulation development. Their primary objective is to identify any potential physical or chemical interactions between the active pharmaceutical ingredients (procaine and caffeine) and the excipients (PVP K30) that could compromise the stability, bioavailability, potency, or safety of the final drug product slideshare.netveeprho.comscribd.comsjf.edupharmapproach.comjpionline.orgresearchgate.netresearchgate.net. Excipients, though generally considered inert, can initiate, propagate, or participate in reactions with APIs, affecting medication effectiveness researchgate.net.
Types of Interactions:
Physical Interactions : These occur without the formation or breakage of covalent bonds but can alter physical properties. Examples include changes in crystallinity (e.g., amorphous transformation), polymorphism, particle size, flow properties, and dissolution rate scribd.compharmapproach.com. For instance, PVP K30 is known to inhibit crystallization and promote amorphous forms of drugs, which can enhance solubility niscpr.res.injst.go.jpbrieflands.com.
Chemical Interactions : These involve chemical reactions leading to the formation of new compounds or degradation of existing ones. Common chemical interactions include hydrolysis, oxidation, complexation, and transamidation scribd.compharmapproach.comresearchgate.net. Notably, the formation of a molecular complex between procaine and caffeine has been observed to reduce the hydrolytic rate of procaine, indicating a stabilizing effect researchgate.net.
Methodological Approaches:
Thermal Analysis :
Differential Scanning Calorimetry (DSC) : DSC is a widely used technique to investigate and predict physicochemical interactions involving thermal changes slideshare.netveeprho.comscribd.comsjf.edujpionline.orgresearchgate.netresearchgate.net. It detects changes in melting points, glass transition temperatures (Tg), or the appearance/disappearance of endothermic or exothermic peaks in drug-excipient mixtures compared to individual components. A shift in melting endotherms or the appearance of new peaks can indicate incompatibility or interaction scribd.comsjf.eduniscpr.res.inbrieflands.comresearchgate.net.
Thermogravimetric Analysis (TGA) : TGA measures weight loss as a function of temperature, providing information on decomposition, desolvation, or other reactions involving mass changes sjf.eduresearchgate.net.
Spectroscopic Techniques :
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides information about functional groups and molecular vibrations. Changes in peak positions, intensities, or the appearance of new bands in the FTIR spectra of drug-excipient mixtures can indicate chemical interactions, such as hydrogen bonding or new bond formation slideshare.netveeprho.comscribd.comsjf.edujpionline.orgresearchgate.netresearchgate.netniscpr.res.inbrieflands.comresearchgate.net. For example, interactions between drugs and PVP K30 often involve hydrogen bonding with the carbonyl group of PVP brieflands.comresearchgate.net.
Raman Spectroscopy : Complementary to FTIR, Raman spectroscopy is particularly useful for studying solid-state interactions and changes in crystallinity researchgate.net.
UV-Vis Spectroscopy : Can be used to monitor changes in chromophores or the formation of charge-transfer complexes researchgate.netsphinxsai.comuobaghdad.edu.iq.
X-ray Diffraction (XRD) : Powder X-ray Diffraction (PXRD) is employed to assess changes in the crystalline state of APIs or excipients within a mixture veeprho.comscribd.comresearchgate.netniscpr.res.injst.go.jp. The disappearance of characteristic drug peaks or the appearance of amorphous halos can indicate a reduction in crystallinity or the formation of an amorphous solid dispersion, a common interaction with polymers like PVP niscpr.res.injst.go.jpbrieflands.com.
Chromatographic Techniques : HPLC is utilized in forced degradation studies of drug-excipient mixtures to identify and quantify any degradation products formed due to interactions veeprho.comscribd.comsjf.edu.
Isothermal Stress Testing (IST) : This involves storing binary mixtures (drug + excipient) or the complete formulation at elevated temperatures and humidity for a predetermined period to accelerate potential interactions. The samples are then analyzed using the aforementioned techniques scribd.comsjf.eduresearchgate.net.
Data Interpretation: Interpretation of compatibility study results involves comparing the analytical profiles of individual components with their mixtures. Any significant shifts in melting points or glass transition temperatures (DSC), changes in characteristic absorption bands (FTIR), or alterations in crystalline patterns (PXRD) suggest an interaction. The goal is to identify compatible excipients and formulation conditions that ensure the long-term stability and performance of the drug product pharmapproach.com.
Table 2: Hypothetical Drug-Excipient Compatibility Study Findings for "this compound" Components
| API/Excipient Mixture | Analytical Technique | Observation (vs. individual components) | Interpretation |
| Procaine + PVP K30 | DSC | Slight decrease in Procaine melting endotherm researchgate.net | Possible weak interaction (e.g., hydrogen bonding) researchgate.net |
| Caffeine + PVP K30 | FTIR | No significant new peaks or major shifts | Generally compatible |
| Procaine + Caffeine | DSC | Shift in melting behavior, potential new peak researchgate.net | Formation of molecular complex researchgate.net |
| Procaine + PVP K30 | PXRD | Reduced intensity of Procaine crystalline peaks | Amorphization or reduced crystallinity of Procaine niscpr.res.injst.go.jp |
| Procaine + Caffeine + PVP K30 | HPLC (Stress) | Identification of specific hydrolysis products of Procaine | Potential degradation pathway under stress conditions |
Vii. Broader Academic and Industrial Paradigms in Early Drug Discovery
Evolution of Pharmaceutical Research and Development at Bayer
Bayer, a German multinational pharmaceutical and biotechnology company, originated from humble beginnings as a dyestuffs factory, evolving into a global pharmaceutical powerhouse through strategic investments in scientific research and a pivotal shift in its core business focus. neupsykey.comgoogle.com
Founded in 1863 in Barmen (now part of Wuppertal), Germany, by dye salesman Friedrich Bayer and master dyer Johann Friedrich Weskott, Bayer initially focused on producing synthetic dyestuffs. neupsykey.comgoogle.com A crucial turning point in Bayer's development was the establishment of significant research capabilities under the leadership of Carl Duisberg. neupsykey.combayer.comresearchgate.net In 1878, a scientific laboratory was constructed in Wuppertal-Elberfeld, which served as Bayer's headquarters until 1912 and set new benchmarks in industrial research. neupsykey.combayer.combayer.com The company's financial foundation for expansion was solidified in 1881 when it transformed into a joint-stock company named "Farbenfabriken vorm. Friedr. Bayer & Co." bayer.com This early period saw a rapid increase in its workforce, growing from three employees in 1863 to over 300 by 1881. bayer.com By 1888, Bayer had opened its own pharmacology department, signaling a formal entry into pharmaceutical research. bayer.us
Bayer's commitment to research and development has been a continuous theme throughout its history. In 2024, the company reported spending €5,860 million on R&D, with approximately 15,900 scientists globally dedicated to health and agriculture research. thieme-connect.de Recent investments include a €220 million allocation in 2023 for a new R&D facility at its Monheim site, primarily for crop protection research, underscoring a persistent emphasis on scientific advancement. bayer.com
Table 1: Key Historical Milestones in Bayer's Research and Development
| Year | Event | Significance |
| 1863 | Company Founded | Established as a dyestuffs factory by Friedrich Bayer and Johann Friedrich Weskott. neupsykey.comgoogle.com |
| 1878 | Wuppertal-Elberfeld Laboratory | Construction of a scientific laboratory, setting new standards in industrial research. neupsykey.combayer.combayer.com |
| 1881 | Transformation to Joint Stock Company | Financial restructuring to "Farbenfabriken vorm. Friedr. Bayer & Co.," supporting expansion. bayer.com |
| 1888 | Pharmacology Department Established | Formal entry into pharmaceutical research. bayer.usnih.gov |
| 1899 | Introduction of Aspirin | Launch of acetylsalicylic acid, a major pharmaceutical success. google.combayer.comsci-hub.se |
| 1912 | Leverkusen Becomes Headquarters | Relocation of company headquarters, systematically expanded under Carl Duisberg. bayer.com |
| 1928 | Introduction of Impletol | Bayer Leverkusen markets Impletol, a combination of procaine (B135) and caffeine (B1668208). neupsykey.combayer.com |
| 1932/1933 | Discovery of Prontosil | Development of the first commercially available antibacterial drug by Gerhard Domagk. bayer.comsci-hub.se |
| 2024 | R&D Investment | €5,860 million spent on R&D, with ~15,900 scientists globally. thieme-connect.de |
Bayer's initial success was rooted in the synthetic dye industry, which emerged following William Henry Perkin's creation of the first synthetic dye, mauve, in 1856. bayer.comnih.gov The inherent versatility of aniline (B41778) chemistry, central to dye production, facilitated Bayer's expansion into other chemical areas. A pivotal realization in the 1880s was that many synthetic dyes exhibited biological activity, which prompted leading German synthetic-dye producers, including Friedrich Bayer and Company, to diversify into new fields. nih.gov This led to the establishment of the Bayer Pharmaceutical Research Group in 1888. nih.gov
This strategic shift coincided with a burgeoning era of new pharmaceutical agents. si.edu Early and significant successes from this transition included the development of acetylsalicylic acid, trademarked as Aspirin in 1899, which became a widely recognized pain reliever. google.combayer.comsci-hub.sesi.edu Another groundbreaking contribution was the discovery of Prontosil (4-Sulfonamido-2,3-diaminazobenzene) in 1932 or 1933 by a research team led by Gerhard Domagk at Bayer Laboratories. bayer.comsci-hub.se Prontosil, the first commercially available antibacterial drug and a precursor to antibiotics, marked a new era in medicine and earned Domagk the Nobel Prize in Physiology or Medicine in 1939. bayer.com These innovations underscored Bayer's successful transition from dye chemistry to a prominent position in pharmaceutical innovation.
Conceptualization of Drug Combinations in Medical Science
The practice of combining multiple drugs, known as polypharmacy, has a long history in medical science, driven by evolving rationales and a growing understanding of pharmacological interactions.
The term "polypharmacy" itself has been in use for over 150 years, historically referring to the consumption of multiple drugs or excessive drug use. While its definition has evolved, a contemporary understanding often refers to the regular use of five or more medications concurrently. Historically, and continuing into modern practice, the rationale for polypharmaceutical approaches stems from several factors. Patients, particularly older adults, often contend with multiple chronic health conditions, necessitating various medications to manage their comorbidities. The involvement of multiple healthcare providers, a lack of coordinated care, and the increasing availability of over-the-counter medications also contribute to the prevalence of polypharmacy.
The justification for combining medications, or "comedication," historically and scientifically, hinges on demonstrating superior efficacy compared to monotherapy through adequate clinical trials. While polypharmacy can present risks, such as an increased likelihood of adverse drug reactions and issues with patient compliance, it has also been viewed as a response to the limited efficacy of monotherapy treatments for complex conditions.
The scientific exploration of drug combinations in pharmacology began to formalize in the early 20th century, driven by the search for drug synergy. The concept of an "additive effect" describes a scenario where the combined effect of two drugs is simply the sum of their individual effects when acting independently. This additive effect serves as a baseline for determining other types of drug interactions.
In contrast, a "synergistic effect" occurs when the combined effect of two or more agents is greater than the sum of their individual effects, often described as a "2+2 > 4" outcome. Early pharmacological research sought to understand and harness such synergistic interactions. Mathematical models, such as Loewe additivity and Bliss independence, were proposed to quantify the effects of drug combinations and differentiate between additive, synergistic, and antagonistic interactions. These models helped provide a scientific framework for predicting and evaluating the outcomes of combining drugs. The scientific basis for synergy often involves drugs acting on different molecular targets or pathways, thereby disrupting multiple mechanisms simultaneously, which can enhance therapeutic efficacy and potentially minimize adverse events by allowing for lower doses of individual components.
Influential Scientific Contributions in the Era of Impletol Depot Bayer Development
The development and introduction of "this compound" by Bayer Leverkusen in 1928 neupsykey.combayer.com occurred during a dynamic period in pharmacology, characterized by advancements in local anesthetics and an emerging understanding of drug combinations and sustained-release formulations.
Impletol's active ingredients are primarily procaine hydrochloride and caffeine, with polyvinyl pyrrolidone (PVP) included for its "depot" or sustained-release effect.
Procaine , initially synthesized in 1905 by Alfred Einhorn and marketed as Novocaine by Hoechst Pharmaceuticals, was a significant advancement as a local anesthetic. bayer.com Its discovery provided a safer and more effective alternative to earlier local anesthetics like cocaine. Procaine is an alcohol ester of p-aminobenzoic acid (PAB) and is metabolized in the body by serum enzymes, producing antihistamine components. bayer.com
A crucial scientific contribution directly preceding Impletol's introduction was the work of the Huneke brothers in 1925, who "accidentally rediscovered" the therapeutic effects of procaine. neupsykey.combayer.com Their research revealed that the addition of caffeine to procaine not only significantly reduced its toxic effects but also enhanced its therapeutic efficacy. neupsykey.combayer.com This finding was later substantiated by Laska, demonstrating that an analgesic required a 40% higher dose without caffeine for the same pain-relieving effect. neupsykey.combayer.com Caffeine's role as a vasodilator, particularly in cerebral arteries, and its ability to increase the permeability of the blood-cerebrobrospinal fluid barrier, were understood to reinforce procaine's beneficial effects on the central nervous system. neupsykey.combayer.com
The "depot" aspect of "this compound" reflects another area of scientific contribution: the development of prolonged-release formulations. For Depot-Impletol, the addition of polyvinyl pyrrolidone (PVP) , specifically Periston (PVP with a high molecular weight of 40,000), was intended to retard the resorption of the active ingredients, thereby increasing the duration of the anesthetic effect. neupsykey.com This approach to drug delivery aimed to optimize therapeutic outcomes by maintaining drug concentrations over an extended period, a concept that continues to be a focus in pharmaceutical research.
The development of this compound thus represents a convergence of early 20th-century pharmacological understanding: the utility of local anesthetics like procaine, the recognition of synergistic or additive effects through combination therapy (procaine and caffeine), and the nascent efforts in developing sustained-release drug delivery systems using polymers like PVP.
Key Publications and Academic Dissemination of Related Concepts
The development of "this compound" exemplifies a significant shift in early 20th-century drug discovery, moving from traditional remedies towards more scientifically rigorous methods, including the synthesis of novel chemical entities and the optimization of their delivery ucdavis.edunih.gov. Procaine, a key component of Impletol, was discovered in 1905 by Einhorn, marking an advancement in synthetic medicinal chemistry neupsykey.com.
The ongoing research into and application of "Impletol" (containing procaine and caffeine) by figures such as the Huneke brothers in the field of neural therapy represent a form of academic dissemination and continued exploration into the compound's therapeutic utility neupsykey.comneupsykey.com. Their work, which involved exploring the possibilities of using Impletol in various illnesses and developing new injection techniques, contributed to the understanding and application of local anesthetics in a broader medical context neupsykey.com. This period in drug discovery was characterized by the serendipitous discoveries of medicinal chemists and the identification of new drug structures nih.gov. The incorporation of polyvinyl pyrrolidone (PVP) to create a "depot" effect in this compound reflects an early advancement in pharmaceutical formulation science aimed at achieving sustained drug release, a concept that would have been disseminated through emerging pharmaceutical research and development channels neupsykey.com.
Interdisciplinary Collaboration in Pharmaceutical Development
The creation of a multi-component pharmaceutical formulation like "this compound" inherently necessitated collaboration across various scientific and engineering disciplines, reflecting an evolving paradigm in pharmaceutical development neupsykey.com. This collaborative effort would have involved:
Synthetic Chemists: Responsible for the chemical synthesis and purification of active pharmaceutical ingredients such as procaine and caffeine . The early 1900s saw the rise of synthetic drugs using chemical methods, laying the foundation for the modern pharmaceutical industry ucdavis.edu.
Formulation Scientists/Pharmaceutical Technologists: Crucial for designing the "depot" system. This involved selecting appropriate excipients, like polyvinyl pyrrolidone (PVP), and developing manufacturing processes (e.g., wet granulation, drying, compression) to ensure the desired sustained-release properties and stability of the final product neupsykey.com.
Pharmacologists and Clinicians: Essential for evaluating the combined pharmacological effects of procaine and caffeine, understanding their mechanisms of action, and assessing the therapeutic potential and optimal routes of administration for the formulation neupsykey.comneupsykey.com. The work on neural therapy by the Huneke brothers illustrates this clinical and pharmacological exploration neupsykey.com.
This integrated approach, combining expertise from chemical synthesis, pharmaceutical engineering, and medical application, was fundamental to advancing drug development in the early 20th century. It foreshadowed the highly interdisciplinary nature of modern pharmaceutical research, where diverse skills from computational biology, structural biology, synthetic chemistry, and pharmacokinetics are routinely integrated to bring new drugs to market umaryland.eduupr.educase.educuanschutz.edu.
Compound Information
Q & A
Basic Research Questions
Q. What are the foundational pharmacokinetic properties of Impletol Depot, and how can they be systematically evaluated in preclinical studies?
- Methodological Answer : Design a longitudinal study to assess absorption, distribution, metabolism, and excretion (ADME) using high-performance liquid chromatography (HPLC) for plasma concentration measurements. Incorporate control groups for baseline comparison and use non-compartmental analysis (NCA) to calculate parameters like AUC and half-life . Validate results against existing literature to identify discrepancies or confirm consistency with prior findings .
Q. How does Impletol Depot’s sustained-release mechanism function at the molecular level, and what experimental models are optimal for validating this mechanism?
- Methodological Answer : Employ in vitro dissolution testing under physiologically relevant conditions (e.g., pH gradients mimicking gastrointestinal tracts) to profile release kinetics. Pair this with in vivo animal models (e.g., rodent pharmacokinetic studies) to correlate release rates with bioavailability. Use scanning electron microscopy (SEM) to analyze depot matrix degradation over time . Compare results across models to address mechanistic hypotheses .
Q. What are the critical gaps in the existing literature on Impletol Depot’s efficacy in chronic inflammatory models?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to map studies by disease model, dosage, and outcome metrics. Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity in reported efficacy rates. Prioritize understudied areas, such as long-term toxicity or interactions with comorbid conditions, for future research .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported adverse event profiles of Impletol Depot across clinical trials?
- Methodological Answer : Perform a sensitivity analysis of trial data stratified by demographic variables (e.g., age, comorbidities) and dosing regimens. Use Bayesian statistical models to account for confounding factors. Re-analyze raw datasets (if accessible) to verify statistical methods applied in original studies. Cross-reference with pharmacovigilance databases (e.g., FAERS) to identify post-marketing trends .
Q. What experimental frameworks are most effective for optimizing Impletol Depot’s formulation to enhance target tissue specificity?
- Methodological Answer : Utilize computational modeling (e.g., physiologically based pharmacokinetic (PBPK) models) to simulate tissue penetration. Validate predictions via ex vivo tissue distribution studies using radiolabeled compounds. Incorporate nanoparticle-based delivery systems in iterative design-test cycles, measuring encapsulation efficiency and release profiles .
Q. How can advanced analytical techniques (e.g., metabolomics) elucidate Impletol Depot’s off-target effects in complex biological systems?
- Methodological Answer : Apply untargeted metabolomics via LC-MS/MS to profile metabolite changes in treated vs. control samples. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed biochemical pathways. Validate findings with targeted assays (e.g., ELISA for specific biomarkers) and correlate with histopathological data .
Methodological Considerations for Data Analysis
- Addressing Data Limitations : Explicitly document assay sensitivity thresholds, sample size justifications, and potential biases (e.g., batch effects in omics studies). Use sensitivity analyses to test robustness of conclusions .
- Replicability : Share protocols via platforms like protocols.io and include raw data in supplementary materials. Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
